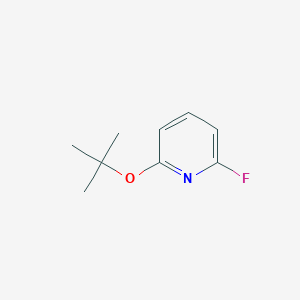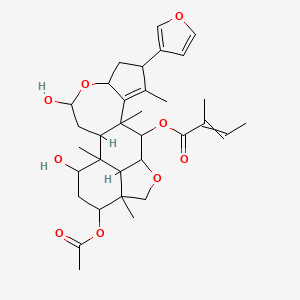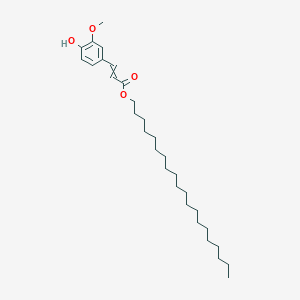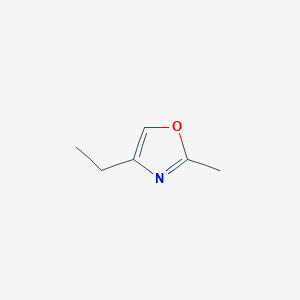![molecular formula C16H23BrN2O2 B12435445 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-69-4](/img/structure/B12435445.png)
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C16H23BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine can be synthesized through a multi-step process involving the protection of the amine group, bromination, and subsequent coupling reactions. One common method involves the following steps:
Protection of the amine group: The starting material, 3-aminopyrrolidine, is reacted with di-tert-butyl dicarbonate to form the Boc-protected amine.
Bromination: The Boc-protected amine is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is then coupled with 2-bromoaniline under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Oxidation and Reduction Reactions: The products depend on the specific reaction and conditions used.
Deprotection Reactions: The major product is the free amine derivative.
Applications De Recherche Scientifique
1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Boc-3-[(4-bromophenyl-amino)-methyl]-pyrrolidine: A similar compound with the bromine atom at the 4-position of the phenyl ring.
1-Boc-3-[(2-chlorophenyl-amino)-methyl]-pyrrolidine: A compound with a chlorine atom instead of bromine.
1-Boc-3-[(2-fluorophenyl-amino)-methyl]-pyrrolidine: A compound with a fluorine atom instead of bromine.
Uniqueness: 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is unique due to the presence of the bromine atom at the 2-position of the phenyl ring, which can influence its reactivity and interactions with biological targets. The Boc protecting group also provides stability and allows for selective deprotection under specific conditions.
Propriétés
Numéro CAS |
887590-69-4 |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
tert-butyl 3-[(2-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
Clé InChI |
AJNMIQBBXKGHBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
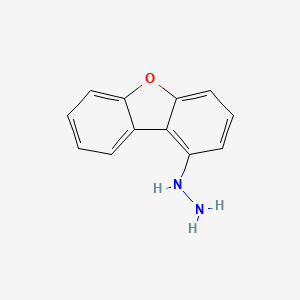
![(4aR,8aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B12435383.png)
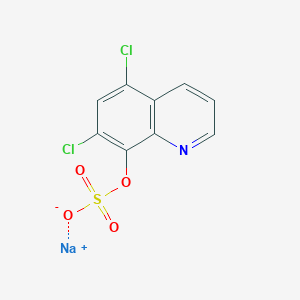

![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
